[2-Fluoro-5-(methylsulfanyl)phenyl]methanol
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Overview
Description
[2-Fluoro-5-(methylsulfanyl)phenyl]methanol is an organic compound with the molecular formula C8H9FOS. It is characterized by the presence of a fluorine atom, a methylsulfanyl group, and a hydroxyl group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-fluoro-5-(methylsulfanyl)benzaldehyde with a reducing agent such as sodium borohydride to yield the desired methanol derivative .
Industrial Production Methods
Industrial production methods for [2-Fluoro-5-(methylsulfanyl)phenyl]methanol are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for cost, yield, and safety.
Chemical Reactions Analysis
Types of Reactions
[2-Fluoro-5-(methylsulfanyl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: 2-Fluoro-5-(methylsulfanyl)benzaldehyde or 2-fluoro-5-(methylsulfanyl)benzoic acid.
Reduction: 2-Fluoro-5-(methylsulfanyl)phenylmethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[2-Fluoro-5-(methylsulfanyl)phenyl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-Fluoro-5-(methylsulfanyl)phenyl]methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance its binding affinity to certain molecular targets, while the methylsulfanyl group can influence its lipophilicity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
[2-Fluoro-5-(trifluoromethyl)phenyl]methanol: Similar structure but with a trifluoromethyl group instead of a methylsulfanyl group.
[2-Fluoro-5-(methylthio)phenyl]methanol: Similar structure but with a methylthio group instead of a methylsulfanyl group.
Uniqueness
[2-Fluoro-5-(methylsulfanyl)phenyl]methanol is unique due to the specific combination of its functional groups, which confer distinct chemical and physical properties. The presence of the fluorine atom and the methylsulfanyl group can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H9FOS |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(2-fluoro-5-methylsulfanylphenyl)methanol |
InChI |
InChI=1S/C8H9FOS/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4,10H,5H2,1H3 |
InChI Key |
FFNHWQSQMZEOGT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)F)CO |
Origin of Product |
United States |
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